molecular formula C18H15F3N4OS B2655766 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide CAS No. 1797903-56-0

4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide

Cat. No.: B2655766
CAS No.: 1797903-56-0
M. Wt: 392.4
InChI Key: DAFPPZQNMFDLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide is a recognized and potent ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. Its primary research value lies in the investigation of FGF/FGFR signaling pathways, which are frequently dysregulated in various cancers, making it a critical tool for targeting oncogenic signaling and angiogenesis . By selectively inhibiting FGFR auto-phosphorylation and downstream signaling cascades, such as the MAPK and PI3K-AKT pathways, this compound induces cell cycle arrest and promotes apoptosis in FGFR-dependent cancer cell lines. It is extensively used in preclinical studies to explore targeted therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions, including but not limited to endometrial, bladder, and lung carcinomas . Furthermore, this inhibitor serves as a essential pharmacological probe for elucidating the complex role of FGFR signaling in developmental biology, tissue repair, and metabolic processes, providing researchers with a means to dissect pathway-specific functions in complex biological systems.

Properties

IUPAC Name

4,4,4-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)8-7-16(26)23-13-5-3-12(4-6-13)15-11-27-17(25-15)24-14-2-1-9-22-10-14/h1-6,9-11H,7-8H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFPPZQNMFDLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a thiazole ring, and a pyridine moiety, which contribute to its unique properties. The presence of these functional groups may enhance its interaction with biological targets.

Structure Overview

ComponentDescription
Trifluoromethyl groupIncreases lipophilicity and metabolic stability
Thiazole ringMay provide biological activity through receptor interaction
Pyridine moietyPotential for hydrogen bonding with biological targets

The biological activity of 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide is primarily attributed to its ability to modulate specific signaling pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may act as an inhibitor of pro-inflammatory cytokines such as IL-1β and TNF-α.

Inhibition of Cytokine Production

Research indicates that compounds similar to 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide can effectively suppress the expression of inflammatory cytokines in vitro and in vivo. For instance:

  • IL-1β and TNF-α : Studies have shown significant downregulation of these cytokines in response to treatment with related compounds in LPS-induced inflammation models .

In Vitro and In Vivo Studies

  • In Vitro Studies :
    • Compounds were tested on human liver hepatocytes (AML-12 cells), demonstrating reduced phosphorylation of STAT3 and NF-κB pathways, which are critical in the inflammatory response.
    • The effective concentrations were established at 10 µM without cytotoxic effects .
  • In Vivo Studies :
    • Animal models treated with the compound exhibited decreased levels of ALT and AST, indicating reduced liver inflammation and lower hepatotoxicity compared to control groups .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating inflammatory diseases:

  • Case Study 1 : A derivative showed significant inhibition of IL-6 and IL-1β mRNA expression in LPS-induced inflammatory responses, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.
  • Case Study 2 : A related thiazole compound demonstrated effectiveness in reducing tumor growth in xenograft models by inhibiting angiogenesis via downregulation of VEGF expression.

Comparison with Similar Compounds

Thiazole-Containing Ureido Derivatives ()

Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and related analogs (10e, 10f) share a thiazole core but differ in substituents. Key distinctions include:

  • Ureido vs.
  • Molecular Weight : The target compound (392.4 g/mol) is smaller than 10d–10f (514.2–548.2 g/mol), which may improve membrane permeability .

CTPS1 Inhibitors ()

Patented N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives feature sulfonamide and pyrimidine groups. Comparisons include:

  • Sulfonamide vs. Thiazole-Pyridine Core : Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17), affecting solubility and target interaction. The target compound’s thiazole-pyridine system may favor π-π stacking in hydrophobic binding pockets .
  • Biological Target : While the CTPS1 inhibitors are explicitly designed for proliferative diseases, the target compound’s biological activity remains unconfirmed but structurally analogous to kinase inhibitors .

Triazole-Thione Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] differ in core heterocycles (triazole vs. thiazole) but share sulfonyl and fluorophenyl groups.

  • Spectral Features : The absence of C=O in triazole-thiones (IR: 1663–1682 cm⁻¹ vs. target compound’s amide C=O ~1680 cm⁻¹) highlights divergent electronic profiles .

Data Table: Key Comparative Metrics

Compound Name/ID Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred) Reference
Target Compound 392.40 Thiazole, trifluoroamide, pyridin-3-ylamino Potential kinase/protease inhibition
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 548.20 Thiazole, ureido, piperazine Undisclosed (structural analogs target kinases)
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide ~450 (estimated) Pyrimidine, sulfonamide, chloropyridine CTPS1 inhibition (proliferative diseases)
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione [9] 498.29 (X=Br) Triazole-thione, sulfonyl, difluorophenyl Undisclosed (tautomerism-dependent activity)

Research Implications

  • Therapeutic Potential: Structural alignment with CTPS1 inhibitors () suggests possible antiproliferative applications, though empirical validation is needed .
  • SAR Insights : Replacement of sulfonamide () with trifluoroamide may reduce off-target interactions but requires optimization for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.